molecular formula C15H21BF2O3 B14025132 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14025132
M. Wt: 298.13 g/mol
InChI Key: FEWPNWVQOMYXNU-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions. The presence of fluorine atoms and the propoxy group increases its electron-withdrawing capacity, making it more efficient in forming carbon-carbon bonds compared to other boronic esters .

Properties

Molecular Formula

C15H21BF2O3

Molecular Weight

298.13 g/mol

IUPAC Name

2-(2,6-difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BF2O3/c1-6-9-19-11-8-7-10(17)12(13(11)18)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3

InChI Key

FEWPNWVQOMYXNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCCC)F

Origin of Product

United States

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